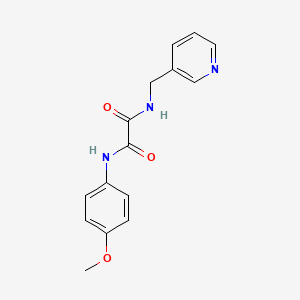

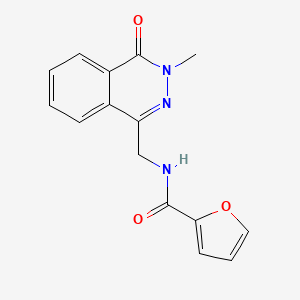

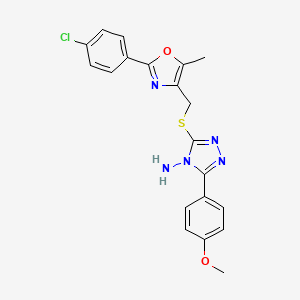

N-(3-acetylphenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various benzamide derivatives has been explored in the provided papers. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides with cardiac electrophysiological activity was described, indicating the potential of the 1H-imidazol-1-yl moiety as a replacement for the methylsulfonylamino group in producing class III electrophysiological activity . Additionally, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions was reported, with a focus on their solid-state properties and colorimetric sensing of fluoride anions . Another study detailed the synthesis of secondary amide compounds such as 3-Acetoxy-2-methyl-N-(phenyl)benzamide and 3-Acetoxy-2-methyl-N-(4-methylphenyl)benzamide, characterized by various spectroscopic techniques .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was found to crystallize in a triclinic system, and its molecular geometry and vibrational frequencies were calculated using density functional theory (DFT) . Similarly, the crystal structure and Hirshfeld surface analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide were performed, revealing significant contributions from H⋅⋅⋅H and O⋅⋅⋅H contacts .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving "N-(3-acetylphenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide" directly. However, they do discuss the reactivity of similar benzamide compounds. For instance, the colorimetric sensing behavior of a benzamide derivative for fluoride anions was attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . This indicates that benzamide derivatives can undergo specific chemical reactions that enable them to act as sensors for certain ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the benzamide derivatives were extensively studied. The antioxidant properties of a novel benzamide were determined using the DPPH free radical scavenging test . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties were also calculated using DFT . Another study reported the synthesis and characterization of a compound with spectral IR, NMR, UV-Vis investigations, and analyzed its NBO and NLO properties . The crystal structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide was determined, providing insights into the dihedral angles between aromatic rings and the orientation of nitro groups .

Applications De Recherche Scientifique

Anticonvulsant Activity

One study investigates the anticonvulsant activity of a potent metabolic inhibitor, 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide, in animal models. This compound was found to be an effective anticonvulsant, particularly against maximal electroshock (MES) induced seizures in mice. Modifications to the compound were made to reduce metabolic N-acetylation, enhancing its potency and duration of effect, suggesting a potential area of application for related benzamide derivatives in the development of anticonvulsant drugs (Robertson et al., 1987).

Synthesis and Biological Evaluation

Another research focuses on the synthesis and biological evaluation of novel benzenesulfonamide derivatives. The study explores chemical reactivity towards synthesizing pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives. Some of these compounds exhibited significant in vitro antitumor activity, indicating the potential for benzamide derivatives in cancer research (Fahim & Shalaby, 2019).

Histone Deacetylase Inhibition

The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as an orally active histone deacetylase inhibitor showcases another application area. This compound exhibits selective inhibition of specific HDACs, demonstrating promise as an anticancer drug. It highlights the role of benzamide derivatives in modulating gene expression through epigenetic mechanisms (Zhou et al., 2008).

Fluoride Anion Sensing

Research into N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives has revealed their utility in colorimetric sensing of fluoride anions. One derivative exhibited a significant color transition in response to fluoride ions, indicating potential applications in chemical sensing and environmental monitoring (Younes et al., 2020).

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S/c1-17(26)20-9-6-10-21(15-20)24-23(27)19-11-13-22(14-12-19)30(28,29)25(2)16-18-7-4-3-5-8-18/h3-15H,16H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBPVMLWYCAFJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2514869.png)

![tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate](/img/structure/B2514871.png)

![2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2514874.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514877.png)

![3-chloro-N-[1-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2514882.png)

![2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2514886.png)